molecular formula C7H13ClN4O B1381042 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride CAS No. 1795464-24-2

4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Cat. No. B1381042
M. Wt: 204.66 g/mol
InChI Key: DDPXZRVBMAWHDA-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis and functionalization have been published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Chemical Analysis

The compound 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride and its derivatives are primarily synthesized and analyzed for their chemical properties and stability. The synthesis involves multi-step processes including etherification, hydrazonation, cyclization, and reduction, with overall yields varying in different studies. The molecular structures of these compounds and their intermediates have been extensively analyzed using methods like DFT calculations, 1H NMR, ESI-MS/MS, and other spectral analyses to determine the stability and tautomeric properties (Zhang et al., 2019), (Kaczor et al., 2013).

Antimicrobial and Antifungal Activities

Several derivatives of this compound have shown significant antimicrobial and antifungal activities. For instance, compounds containing the 1,2,4-triazole and piperidine ring were synthesized and found to exhibit strong antimicrobial activity against various microorganisms. The structure-activity relationships of these compounds have been studied to understand their antimicrobial effects better (Krolenko et al., 2016), (Bektaş et al., 2007).

Pharmacological Activities

The derivatives of 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride have been explored for various pharmacological activities. Studies have demonstrated the potential of these compounds as antibacterial agents, especially against multidrug-resistant strains. Moreover, some compounds have shown promising results in terms of anticancer activity, backed by molecular docking studies to understand their interaction with biological targets like the EGFR kinase domain ATP binding site (Huang et al., 2010), (Kaczor et al., 2013).

Safety And Hazards

The safety and hazards of a specific compound would depend on its exact molecular structure. General safety measures for handling piperidine derivatives include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using personal protective equipment .

Future Directions

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds. Compounds with piperidine moiety show a wide variety of biologic activities. Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-piperidin-4-yl-1H-1,2,4-triazol-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c12-7-10-9-5-11(7)6-1-3-8-4-2-6;/h5-6,8H,1-4H2,(H,10,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPXZRVBMAWHDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=NNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

CAS RN

1795464-24-2
Record name 4-(piperidin-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
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